Biological Activity and Medicinal Chemistry of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
Biological Activity and Medicinal Chemistry of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
Executive Summary: The Hinge-Binding Scaffold
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized as a kinase hinge-binding fragment . Its structural architecture—a 5-amino-isoxazole core substituted at the 3-position with a 1-methylimidazole—is meticulously designed to exploit the ATP-binding pockets of Serine/Threonine kinases.
This compound is most significant as a pharmacophore for inhibiting the TGF-β type I receptor (ALK5) and p38 MAP kinase . It functions as a bioisostere of the well-known 3-(pyridin-2-yl)-isoxazol-5-amine scaffold found in reference compounds like SB-431542 . The imidazole substitution offers distinct physicochemical advantages, including tunable basicity (pKa modulation) and enhanced water solubility compared to its pyridine counterparts.
Key Chemical Properties
| Property | Value / Description |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Core Motif | Bi-heteroaryl amine (Isoxazole-Imidazole) |
| Primary Role | ATP-Competitive Inhibitor (Type I) |
| Key Target | ALK5 (TGF-βRI), p38 MAPK |
| Lipinski Compliance | Yes (MW < 500, H-donors < 5, H-acceptors < 10) |
Biological Mechanism of Action
ATP-Competitive Inhibition (Type I Binding)
The biological activity of this molecule is driven by its ability to mimic the adenine ring of ATP. The 5-amino-isoxazole moiety acts as a bidentate hydrogen-bonding motif that anchors the molecule to the hinge region of the kinase domain.
-
H-Bond Donor: The exocyclic amine (-NH₂) at position 5 donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., His283 in ALK5).
-
H-Bond Acceptor: The ring nitrogen (N2) of the isoxazole accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue.
-
Gatekeeper Interaction: The 3-(1-methylimidazol-2-yl) group extends into the "gatekeeper" region or the solvent-exposed front, depending on the specific kinase conformation. The methyl group on the imidazole can provide hydrophobic contacts or restrict rotational freedom, locking the bioactive conformation.
Signaling Pathway Interference (TGF-β/SMAD)
In the context of ALK5 inhibition, this compound blocks the phosphorylation of SMAD2/3, thereby arresting the fibrosis and epithelial-to-mesenchymal transition (EMT) signaling cascades.
Figure 1: Mechanism of ALK5 inhibition within the TGF-β signaling cascade.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine relies on three critical structural zones:
Zone A: The Hinge Binder (Isoxazole-Amine)
-
Requirement: The 5-amino group is essential. Acetylation or alkylation of this amine typically destroys potency by disrupting the H-bond donor capability.
-
Bioisosterism: The isoxazole ring can sometimes be replaced by pyrazole, but isoxazole often yields better metabolic stability and selectivity profiles in this specific scaffold class.
Zone B: The Linker (C3-C2 Bond)
-
Rigidity: The direct bond between the isoxazole C3 and imidazole C2 creates a bi-aryl system. The rotational energy barrier here is crucial. The planar conformation is preferred for fitting into the narrow ATP cleft.
Zone C: The Tail (1-Methylimidazole)
-
Basicity: Unlike a pyridine ring (common in SB-431542), the imidazole ring is more basic. However, the N-methyl substitution removes the acidic NH, preventing non-specific binding.
-
Solubility: The imidazole nitrogen (N3) can accept H-bonds from water, significantly improving the aqueous solubility of the fragment compared to phenyl or naphthyl analogs.
-
Selectivity: The 1-methyl group acts as a steric handle. In ALK5, this group must fit into a small hydrophobic pocket near the gatekeeper residue. If the group is too large (e.g., N-isopropyl), potency often drops due to steric clash.
Chemical Synthesis Protocol
The most robust synthesis of this scaffold utilizes a β-ketonitrile intermediate cyclization strategy. This approach is self-validating because the formation of the isoxazole ring is thermodynamically driven.
Retrosynthetic Analysis
-
Target: 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
-
Precursor: 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
-
Starting Materials: 1-methylimidazole, Acetonitrile, n-Butyllithium (n-BuLi).
Step-by-Step Methodology
Step 1: Synthesis of the β-ketonitrile Intermediate
-
Activation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF under Nitrogen at -78°C.
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 mins to generate the 2-lithio-1-methylimidazole species.
-
Acylation: In a separate flask, prepare an excess of acetonitrile (or cyanoacetic acid ester derivative) in THF. Transfer the lithiated imidazole into this solution. Note: Using an ester (e.g., ethyl cyanoacetate) is often cleaner.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] The product, 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile , exists in equilibrium with its enol form.
Step 2: Cyclization to Isoxazole
-
Condensation: Dissolve the β-ketonitrile (1.0 eq) in Ethanol.
-
Reagent: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) and Sodium Hydroxide (NaOH) (2.5 eq) or Sodium Acetate.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Mechanism: The hydroxylamine attacks the ketone carbonyl, forms an oxime, and then the oxime oxygen attacks the nitrile carbon (intramolecular cyclization) to form the 5-amino-isoxazole.
-
Purification: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from Ethanol/Water.
Figure 2: Synthetic route via β-ketonitrile cyclization.
Experimental Validation: Kinase Inhibition Assay
To validate the biological activity of the synthesized compound, a FRET-based Kinase Assay is the industry standard.
Protocol:
-
Reagents: Recombinant ALK5 kinase domain (GST-tagged), Fluorescein-labeled peptide substrate, ATP (at Km concentration), and Test Compound.
-
Preparation: Dissolve 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine in 100% DMSO to make a 10 mM stock. Serial dilute (1:3) to create a dose-response curve (e.g., 10 μM to 0.1 nM).
-
Reaction:
-
Mix Kinase + Peptide + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate reaction by adding ATP.
-
Incubate for 60 mins at Room Temperature.
-
-
Detection: Add stop solution containing EDTA and a Terbium-labeled anti-phospho-peptide antibody.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm/520 nm).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit. A potent scaffold should yield an IC₅₀ < 100 nM.
References
-
Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001. Link
-
Laping, N. J., et al. (2002). "Tumor-specific efficacy of transforming growth factor-beta RI inhibition in Eker rats." Clinical Cancer Research, 8(10), 3183-3190. Link
-
Sawyer, J. S., et al. (2003). "Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Journal of Medicinal Chemistry, 46(19), 3953-3956. Link
-
Pei, Y., et al. (2025).[2] "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands." Journal of Medicinal Chemistry (Contextual Reference for Isoxazole SAR). Link
-
BenchChem. (2025).[3] "Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs." Technical Guide. Link
